molecular formula C14H11N3O4S B1327142 Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate CAS No. 925437-84-9

Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate

Cat. No.: B1327142
CAS No.: 925437-84-9
M. Wt: 317.32 g/mol
InChI Key: IRSKLZCUEHZASS-UHFFFAOYSA-N
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Description

Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate is a heterocyclic compound with a molecular formula of C14H11N3O4S and a molecular weight of 317.33 g/mol This compound is characterized by the presence of an imidazo[2,1-b]thiazole core, which is fused with a nitrophenyl group and an ethyl ester functional group

Mechanism of Action

Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate, also known as ethyl 6-(2-nitrophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate, is a chemical compound with the molecular formula C14H11N3O4S . This article aims to provide a comprehensive review of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, and the results of its action. We will also discuss how environmental factors influence its action, efficacy, and stability.

Biochemical Pathways

Some related compounds have been shown to exhibit analgesic and anti-inflammatory activities , suggesting that this compound may also interact with biochemical pathways related to pain and inflammation.

Result of Action

Related compounds have shown activity against fast-growing mycobacterium smegmatis , suggesting that this compound may also have antimicrobial effects.

Preparation Methods

The synthesis of Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate typically involves a multi-step process. One common synthetic route includes the condensation of 2-nitrobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with ethyl bromoacetate under basic conditions to yield the desired product . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.

Chemical Reactions Analysis

Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions. Additionally, the nitrophenyl group can undergo electrophilic aromatic substitution reactions.

    Oxidation: The thiazole ring can be oxidized under strong oxidative conditions, although this is less common due to the stability of the heterocyclic ring system.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, sodium hydroxide, and sulfuric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It may be used in the development of new materials with specific electronic or optical properties due to its unique chemical structure.

Comparison with Similar Compounds

Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 6-(2-nitrophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S/c1-2-21-13(18)12-8-22-14-15-10(7-16(12)14)9-5-3-4-6-11(9)17(19)20/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSKLZCUEHZASS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC2=NC(=CN12)C3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649409
Record name Ethyl 6-(2-nitrophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925437-84-9
Record name Ethyl 6-(2-nitrophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a typical run, 2.1 g of ethyl 2-aminothiazole-4-carboxylate (Combi-Blocks, 0.0123 mol) was mixed with 25 mL of methyl ethyl ketone along with 2-bromo-2′-nitroacetophenone (3.0 g, 0.0123 mol). The reaction mixture was stirred under reflux for 18 hours. It was then cooled to room temperature and filtered to remove some of the solids. The filtrate was concentrated to afford 3.10 g of 6-(2-nitro-phenyl)-imidazo[2,1-b]thiazole-3-carboxylic acid ethyl ester (MS, M++H=318).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate
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Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate
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Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate
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Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate
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Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate
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Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate

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